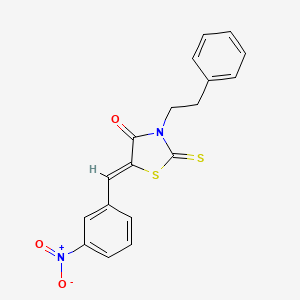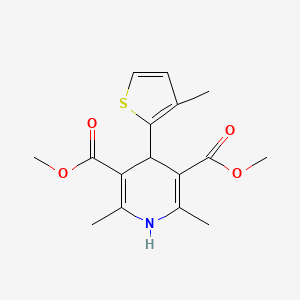![molecular formula C19H13F3N6OS B2536411 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 868967-63-9](/img/structure/B2536411.png)
2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a heterocyclic compound . It is an off pale yellow solid .
Physical and Chemical Properties Analysis
The compound is an off pale yellow solid with a melting point of 188–189 °C . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon environments in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Insecticidal Properties : Heterocyclic compounds similar to the one mentioned have been synthesized and assessed for their insecticidal properties, specifically against pests like Spodoptera littoralis. These compounds are part of efforts to develop novel insecticides that could offer new mechanisms of action against agricultural pests (Fadda et al., 2017).
Antimicrobial and Antiviral Activities : Some triazolo[4,3-b]pyridazine derivatives have shown promising antiviral activity against hepatitis-A virus, suggesting potential applications in the development of antiviral drugs (Shamroukh & Ali, 2008). Additionally, other derivatives in this class have demonstrated antimicrobial properties, highlighting their potential in combating bacterial infections.
Anticancer Properties : Modifications of heterocyclic compounds incorporating triazolo[1,5-a]pyridine moieties have shown significant anticancer effects, indicating potential applications in cancer therapy (Wang et al., 2015). These findings suggest that altering the chemical structure of such compounds can influence their biological activity and potential therapeutic applications.
Synthesis and Structural Studies : Research has also focused on the synthesis and crystal structure analysis of triazolopyridine compounds, providing valuable insights into their chemical properties and potential applications in designing new molecules with specific biological activities (Vallcorba et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of this compound is the c-Met kinase . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing .
Mode of Action
The compound interacts with the c-Met kinase, inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. Primarily, it disrupts the signaling pathways that control cell growth and division . This disruption can lead to the death of cancer cells, which rely on these pathways for uncontrolled growth .
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability and stability
Result of Action
The primary result of the compound’s action is the inhibition of cell growth and division, particularly in cancer cells . By inhibiting the c-Met kinase, the compound disrupts the signaling pathways that these cells rely on for growth, leading to cell death .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of other compounds or drugs can affect the compound’s ability to bind to its target. Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .
Propiedades
IUPAC Name |
2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N6OS/c20-19(21,22)12-5-1-2-6-13(12)24-16(29)11-30-17-9-8-15-25-26-18(28(15)27-17)14-7-3-4-10-23-14/h1-10H,11H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIUKRIUPCDNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



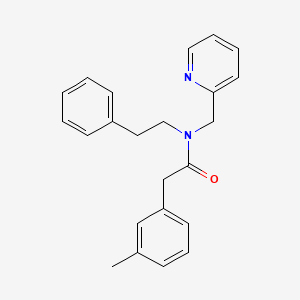
![5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2536332.png)
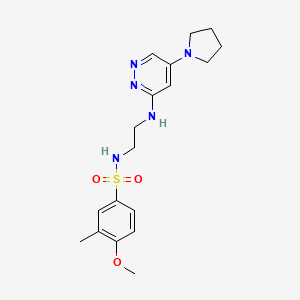
![Dibenzo[b,f][1,4]oxazepin-11-amine](/img/structure/B2536336.png)
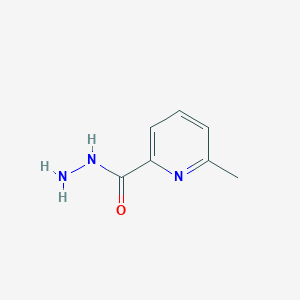
![N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2536338.png)
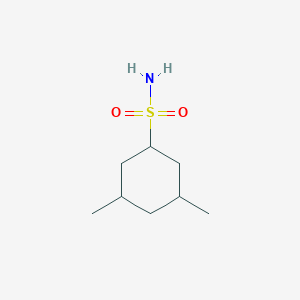
![2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B2536343.png)
